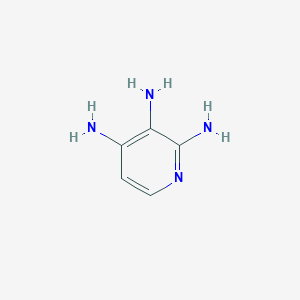

Pyridine-2,3,4-triamine

Vue d'ensemble

Description

Pyridine-2,3,4-triamine derivatives are a class of compounds that have garnered significant interest due to their unique chemical properties and potential applications. These compounds are characterized by the presence of three amino groups attached to a pyridine ring, which significantly enhances their nucleophilicity and reactivity towards electrophiles .

Synthesis Analysis

The synthesis of pyridine-2,3,4-triamine derivatives can be achieved through various methods. One approach involves the combination of nucleophilic aromatic substitution with modified Chichibabin reaction and hydrazine hydrate reduction, leading to the formation of novel pyridine-containing triamine monomers . Another method includes a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under specific conditions . Additionally, metal-free synthesis strategies have been developed, such as the phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the construction of triazolo-pyridine skeletons .

Molecular Structure Analysis

The molecular structure of pyridine-2,3,4-triamine derivatives is characterized by the presence of pyridine moieties, which can be further modified to introduce various functional groups. Nuclear Magnetic Resonance Spectroscopy (1H-NMR) is commonly used for chemical structural characterization, revealing the presence of various forms of the triamine and branched structure units . X-ray crystallography has been employed to determine the structures of complexes formed with these triamines, providing insights into their coordination behavior and stereochemistry .

Chemical Reactions Analysis

Pyridine-2,3,4-triamine derivatives exhibit a range of chemical reactivities, including the ability to form complexes with metal ions such as Fe(II), Ni(II), and Zn(II). These complexes can self-assemble into higher-order structures like helicates and mesocates, depending on the nature of the spacer used in the synthesis . The triamines also show stereoselectivity in their reactions with metal complexes, forming very stable Cu2+ complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-2,3,4-triamine derivatives are influenced by their molecular structure. Many of these compounds are soluble in polar aprotic solvents and exhibit excellent thermal stability, with decomposition temperatures ranging significantly, indicating their potential for use in high-temperature applications . The introduction of substituents such as phthalimide groups can further enhance these properties, leading to materials with desirable characteristics for various industrial applications .

Applications De Recherche Scientifique

-

Pharmaceuticals

- Pyridine derivatives have shown therapeutic interest and have been approved for use as therapeutics . They possess different biological activities such as antifungal, antibacterial, antioxidant, anti-glycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity .

- The synthetic protocols to prepare these pyridopyrimidine derivatives have been considered . The biological activity and the synthetic route reported for each compound are presented .

- The results indicated that these compounds have potential therapeutic applications .

-

Material Science

- Pyridine-containing triamine monomer, 2,6-bis (4-aminophenyl)-4- (4-aminophenoxy)pyridine (BAAP), has been used in the synthesis of soluble and thermally stable polyimides .

- The method involves combining the nucleophilic aromatic substitution with modified Chichibabin reaction and hydrazine hydrate reduction .

- The resulting polyimides were found to be soluble in polar aprotic solvents and exhibited excellent thermal stability .

-

Antiplasmodial Research

- Pyridine derivatives have been shown to be potent inhibitors of the plasmodial enzyme Pf GSK-3 .

- The method of application involves the use of antiplasmodial ketones related in structure to the carboxylic acid amides .

- The results indicated that these compounds have potential in the treatment of malaria .

-

Polymer Science

- A novel pyridine-containing triamine monomer, 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine (BAAP), has been used in the synthesis of soluble and thermally stable polyimides .

- The method involves combining the nucleophilic aromatic substitution with modified Chichibabin reaction and hydrazine hydrate reduction .

- The resulting polyimides were found to be soluble in polar aprotic solvents and exhibited excellent thermal stability .

-

Anti-Inflammatory Research

- Pyrimidines, which are structurally related to pyridines, have shown anti-inflammatory effects .

- The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Antiplasmodial Research

-

Pharmaceuticals

- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .

- The synthetic protocols to prepare these pyridopyrimidine derivatives have been considered .

- The results indicated that these compounds have potential therapeutic applications .

-

Material Science

- A novel pyridine-containing triamine monomer, 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine (BAAP), has been used in the synthesis of soluble and thermally stable polyimides .

- The method involves combining the nucleophilic aromatic substitution with modified Chichibabin reaction and hydrazine hydrate reduction .

- The resulting polyimides were found to be soluble in polar aprotic solvents and exhibited excellent thermal stability .

-

Antiplasmodial Research

Safety And Hazards

The safety data sheet for Pyridine-2,3,4-triamine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Pyridine derivatives like Pyridine-2,3,4-triamine have significant potential in the field of medicinal chemistry research. They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Propriétés

IUPAC Name |

pyridine-2,3,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXBXAJWVZTKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622735 | |

| Record name | Pyridine-2,3,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2,3,4-triamine | |

CAS RN |

52559-11-2 | |

| Record name | Pyridine-2,3,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)

![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)